3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(9-8-14-5-2-1-3-6-14)19-12-16(13-19)21-15-7-4-10-18-11-15/h1-7,10-11,16H,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAARDGFZVOWGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with an azetidine intermediate.
Introduction of the Phenyl Group: The final step involves the addition of a phenyl group to the azetidine-pyridine intermediate through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Ring Size and Reactivity : Replacing azetidine (4-membered) with pyrrolidine (5-membered) reduces ring strain but alters hydrogen-bonding capacity and conformational flexibility .
- Heteroatom Variations : The pyridin-3-yloxy group in the target compound contrasts with benzo[d]oxazol-2-thione (electron-deficient sulfur-containing heterocycle) in the hyaluronidase inhibitor, likely affecting enzyme-binding affinity .
- Pharmacophore Diversity: The TLR7-9 antagonist () shares azetidine but incorporates morpholine and quinoline moieties, highlighting the role of extended aromatic systems in receptor targeting .
Pharmacological and Biochemical Profiles
Enzyme Inhibition
- Hyaluronidase Inhibition : The benzo[d]oxazol-2-thione derivative (Table 1) exhibits moderate inhibition (IC₅₀ ~50 µM) against human hyaluronidases, suggesting that electron-withdrawing substituents enhance enzyme interaction . The target compound’s pyridin-3-yloxy group may confer distinct binding via hydrogen bonding or π-π stacking.
- TLR Antagonism: The tetrahydropyrazolo-pyridine-azetidine derivative () demonstrates nanomolar affinity for TLR7-9, indicating that azetidine-based scaffolds are viable for immunomodulatory drug design .
Biological Activity
3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is a compound of interest due to its potential biological activities. Its unique structure, which incorporates a phenyl group, an azetidine ring, and a pyridin-3-yloxy moiety, suggests a range of possible interactions with biological targets. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1904304-88-6 |
| Molecular Formula | C17H18N2O2 |
| Molecular Weight | 282.34 g/mol |
Antioxidant Activity
Research indicates that compounds structurally similar to this compound exhibit significant antioxidant properties. A study on related analogues demonstrated that certain derivatives showed antioxidant activity that was 7 to 16 times more potent than ascorbic acid in DPPH assays . This suggests that the compound may possess similar capabilities, potentially offering protective effects against oxidative stress.
Antiplatelet Activity
In addition to antioxidant effects, there is evidence that compounds with similar structures can inhibit platelet aggregation. The aforementioned study highlighted that several 3-phenyl-1H-isochromen-1-one analogues exhibited potent antiplatelet activity, outperforming aspirin in some cases . This activity could be attributed to the modulation of cyclooxygenase (COX) enzymes or other pathways involved in platelet function.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may arise from:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
- Receptor Interaction : It might interact with receptors that modulate platelet aggregation and vascular function.
- Molecular Docking Studies : Preliminary in silico studies suggest potential binding affinities to targets associated with inflammatory pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Study on Antioxidant and Antiplatelet Activities
A systematic investigation into the antioxidant and antiplatelet activities of 3-phenyl derivatives indicated significant potential for therapeutic applications in cardiovascular diseases. The study synthesized various analogues and performed structure–activity relationship (SAR) analyses, revealing key features for enhancing biological activity .
In Vivo Studies
In vivo experiments using related compounds showed promising results in reducing inflammation and platelet aggregation in animal models. These findings support the hypothesis that 3-Phenyl derivatives can play a role in managing conditions associated with oxidative stress and thrombosis .
Q & A
Q. What are the key structural features of 3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one, and how are they confirmed experimentally?
The compound contains an azetidine ring substituted with a pyridin-3-yloxy group and a propan-1-one backbone linked to a phenyl group. Structural confirmation typically involves:
- Nuclear Magnetic Resonance (NMR) : Assigning proton and carbon signals to confirm connectivity of the azetidine ring, pyridine, and phenyl groups.
- Mass Spectrometry (MS) : Validating molecular weight and fragmentation patterns .
- X-ray crystallography : Resolving bond angles and spatial arrangement using programs like SHELX for precise stereochemical analysis .
Q. What synthetic methodologies are commonly employed to prepare azetidine-containing compounds like this molecule?
Synthesis often involves:
- Azetidine ring formation : Cyclization of β-amino alcohols or alkylation of azetidine precursors (e.g., 3-hydroxyazetidine derivatives) with pyridin-3-yloxy groups .
- Ketone functionalization : Coupling the propan-1-one moiety via nucleophilic acyl substitution or Friedel-Crafts acylation under controlled conditions (e.g., dichloromethane, −78°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
Q. How is the preliminary biological activity of this compound assessed in drug discovery research?
Initial screening includes:
- Enzyme inhibition assays : Testing against kinases or proteases using fluorescence-based or radiometric methods (e.g., IC₅₀ determination).
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to measure affinity (Kᵢ values) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between this compound and its analogs?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., pyridin-3-yloxy vs. phenylthio groups) on potency .
- Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., kinase ATP-binding pockets) and validate with mutagenesis studies .
- Metabolic stability assays : Investigate hepatic microsomal degradation to rule out pharmacokinetic confounding factors .
Q. What crystallographic strategies are recommended for resolving the conformational flexibility of the azetidine ring?
- High-resolution X-ray diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve subtle torsional angles.
- SHELXL refinement : Apply restraints for disordered regions and anisotropic displacement parameters for non-H atoms .
- Comparative analysis : Overlay structures with analogs (e.g., cyclohexylsulfonyl-azetidine derivatives) to identify conserved conformations .
Q. How can synthetic routes be optimized to improve the yield of the pyridin-3-yloxy-azetidine intermediate?
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve regioselectivity in azetidine functionalization .
- Catalytic optimization : Use Pd/C or CuI for cross-coupling steps, achieving >80% yield in Suzuki-Miyaura reactions .
- Solvent screening : Replace DMF with acetonitrile to minimize side reactions during nucleophilic substitutions .
Q. What analytical techniques are critical for detecting trace impurities in this compound during scale-up?
- HPLC-MS : Employ C18 columns (gradient: 5–95% acetonitrile/water) to separate and identify byproducts (e.g., dehalogenated analogs).
- NMR spiking : Add authentic samples of suspected impurities (e.g., unreacted azetidine precursors) to confirm identity .
- Thermogravimetric analysis (TGA) : Monitor thermal degradation profiles to ensure stability under storage conditions .
Methodological Considerations
- Contradictions in evidence : While some studies emphasize pyridine-azetidine hybrids for kinase inhibition , others highlight sulfonyl-azetidines for protease targeting . Researchers must contextualize biological data with structural nuances.
- Data gaps : Limited solubility data for this compound necessitates empirical determination via shake-flask methods (aqueous/organic phase partitioning) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
